molecular formula C37H38N4O5 B610184 PR-924 CAS No. 1416709-79-9

PR-924

货号 B610184
CAS 编号: 1416709-79-9
分子量: 618.73
InChI 键: ADBUEVSHEJICCM-LZNHGOJSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PR-924 is a selective tripeptide epoxyketone immunoproteasome subunit LMP-7 inhibitor . It has an IC50 of 22 nM and is known to covalently modify proteasomal N-terminal threonine active sites . PR-924 inhibits growth and triggers apoptosis in multiple myeloma (MM) cells .


Synthesis Analysis

PR-924, like carfilzomib, contains a ketopoxide pharmacophore that covalently modifies proteasomal N-terminal threonine active sites .


Molecular Structure Analysis

The molecular formula of PR-924 is C37H38N4O5 . Its exact mass is 618.28 and its molecular weight is 618.730 .


Chemical Reactions Analysis

PR-924 has been found to inhibit the growth of multiple myeloma (MM) cell lines and primary patient MM cells . It triggers apoptosis in these cells and is associated with the activation of caspase-3, caspase-8, caspase-9, BID, and PARP .


Physical And Chemical Properties Analysis

PR-924 has a molecular formula of C37H38N4O5 and a molecular weight of 618.72 . It is recommended to be stored at -20°C for long term storage .

科学研究应用

  1. 抑制多发性骨髓瘤细胞生长:PR-924是免疫蛋白酶体亚基LMP-7的选择性抑制剂,在体外和体内均显著抑制多发性骨髓瘤细胞生长。它通过激活各种与凋亡相关的途径在多发性骨髓瘤细胞中诱导凋亡,并在人类浆细胞瘤移植瘤中显示出有效性。重要的是,研究表明PR-924治疗能延长携带肿瘤的小鼠的存活时间,而没有显著的不良影响(Singh et al., 2011)

  2. 抗白血病活性和耐药机制:PR-924还显示出强效的抗白血病活性,包括对硼替佐米耐药的白血病细胞。它特异性地抑制β5i免疫蛋白酶体亚基。有趣的是,白血病细胞对PR-924出现耐药并不涉及编码β5i的基因的突变,而是涉及编码构成性β5亚基的基因,指向了癌症治疗中耐药机制的复杂性(Niewerth et al., 2014)

属性

IUPAC Name

N-[(2R)-1-[[(2S)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N4O5/c1-22-27-14-8-7-13-25(27)18-29(22)35(44)39-23(2)34(43)41-32(19-26-20-38-30-16-10-9-15-28(26)30)36(45)40-31(33(42)37(3)21-46-37)17-24-11-5-4-6-12-24/h4-16,20,23,31-32,38H,17-19,21H2,1-3H3,(H,39,44)(H,40,45)(H,41,43)/t23-,31+,32+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBUEVSHEJICCM-LZNHGOJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2=CC=CC=C12)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)C6(CO6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(CC2=CC=CC=C12)C(=O)N[C@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)[C@]6(CO6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tryptophanamide, N-((3-methyl-1H-inden-2-yl)carbonyl)-D-alanyl-N-((1S)-2-((2R)-2-methyl-2-oxiranyl)-2-oxo-1-(phenylmethyl)ethyl)-

CAS RN

1416709-79-9
Record name PR-924
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416709799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR-924
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI5ZER54A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
253
Citations
AV Singh, M Bandi, MA Aujay, CJ Kirk… - British journal of …, 2011 - Wiley Online Library
… In the present study, we show that PR-924 inhibits growth and … PR-924-induced apoptosis in MM cells is associated with … In vivo administration of PR-924 inhibits tumour growth in …
Number of citations: 143 onlinelibrary.wiley.com
D Niewerth, J van Meerloo, G Jansen… - Biochemical …, 2014 - Elsevier
… We further determined whether PR-924 activity might be … 20 μM PR-924 (CEM/PR20) displayed 13-fold PR-924-resistance … In conclusion, PR-924 displayed potent anti-leukemic activity …
Number of citations: 50 www.sciencedirect.com
AV Singh, M Bandi, M Aujay, S Demo, T Hideshima… - Blood, 2009 - Elsevier
… PR-924, like carfilzomib, contains a ketopoxide pharmacophore that covalently … of PR-924 in MM cell lines and primary patient cells in vitro. To determine the in vivo efficacy of PR-924, …
Number of citations: 2 www.sciencedirect.com
D Niewerth, J van Meerloo, Y Assaraf, G Jansen… - Blood, 2013 - Elsevier
… PR-924 in acute leukemia cells and sublines with acquired resistance to BTZ. We further determined whether PR-924 … To assess the anti-leukemic activity of PR-924, its cytotoxicity was …
Number of citations: 1 www.sciencedirect.com
DJ Kuhn, RZ Orlowski - Seminars in hematology, 2012 - Elsevier
… They also tested the possibility that PR-924 was capable of inducing cell death in a number … , and found that PR-924 potently induced apoptosis. PR-924 also activated cell death in …
Number of citations: 95 www.sciencedirect.com
AS Al-Homsi, Z Lai, TS Roy, N Kouttab - Transplant Immunology, 2013 - Elsevier
… ONX 0914, PR-825, and PR-924 are all active and inhibit the … hit” was not necessary for activity as PR-924, which is LMP7-… of PR-825 to PR-924 enhanced its activity in comparison to …
Number of citations: 9 www.sciencedirect.com
ASS Al-Homsi, Z Lai, TS Roy, N Kouttab - Blood, 2013 - Elsevier
Introduction Constitutive and immunoproteasome inhibitors (C&IPI) were thought to suppress nuclear factor-κB (NF-κB) pathway by preventing IκB degradation, which prevents NF-κB …
Number of citations: 2 www.sciencedirect.com
BL Zerfas, ME Maresh, DJ Trader - Journal of Medicinal Chemistry, 2019 - ACS Publications
… PR-924 was also observed in mouse models; mice with MM that had been treated with PR-924 … Excitingly, PR-924 did not appear to have significant side effects as no changes in weight …
Number of citations: 40 pubs.acs.org
EM Huber, W Heinemeyer, G de Bruin… - The EMBO …, 2016 - embopress.org
… First, we addressed the question which of these structural differences gives rise to the improved β5i selectivity of PR-924, and secondly, we aimed to investigate why PR-924 is seven …
Number of citations: 32 www.embopress.org
B Chen, H Zhu, B Yang, J Cao - Acta Pharmaceutica Sinica B, 2023 - Elsevier
… , PR-924 also induced decreased MM growth and extended survival 112 . However, PR-924 … Moreover, PR-924-treated cells were observed to acquire drug resistance due to mutations …
Number of citations: 3 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。